[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774452
InChI: InChI=1S/C11H17N5/c1-9-6-11(16(3)14-9)8-12-7-10-4-5-13-15(10)2/h4-6,12H,7-8H2,1-3H3
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15774452

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C11H17N5/c1-9-6-11(16(3)14-9)8-12-7-10-4-5-13-15(10)2/h4-6,12H,7-8H2,1-3H3
Standard InChI Key IMQKAFBMFTWNGY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNCC2=CC=NN2C)C

Introduction

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic molecule belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features two distinct pyrazole moieties connected by a methylene bridge, contributing to its unique structural features and potential biological activities.

Synthesis and Production

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions, primarily the condensation of pyrazole derivatives. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while incorporating solvent recycling and waste minimization techniques to promote environmental sustainability.

Biological Activities and Potential Applications

Pyrazole derivatives, including [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, are significant in medicinal chemistry due to their potential therapeutic properties. These compounds are known for their roles in drug development, particularly in anti-inflammatory, antimicrobial, and anticancer research. The mechanism of action involves interactions with specific molecular targets within biological systems, which may inhibit enzymes involved in inflammatory pathways, contributing to potential anti-inflammatory effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator